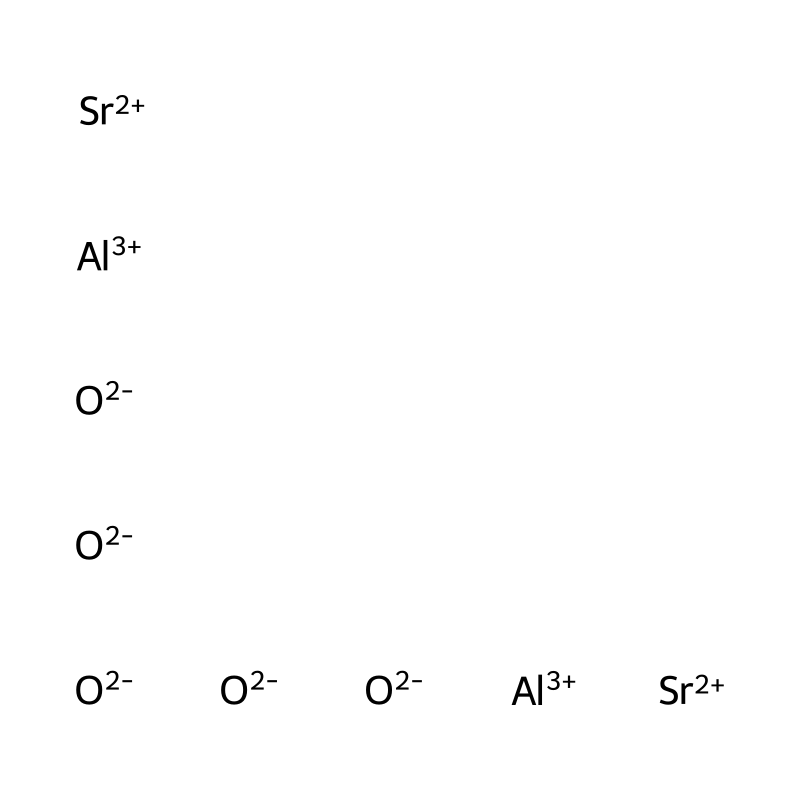Dialuminum;distrontium;oxygen(2-)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Material Science:
Dialuminum;distrontium;oxygen(2-), also known as strontium aluminate (SrAl₂O₄), is a ceramic material with potential applications in various fields of material science due to its unique properties. These include:
- High melting point: Strontium aluminate boasts a high melting point of around 1850 °C, making it suitable for high-temperature applications such as refractory linings for furnaces and crucibles for molten metals .
- Chemical stability: The material is known for its excellent chemical stability, resisting corrosion from various acidic and basic solutions . This makes it a potential candidate for use in chemical reactors and other environments exposed to harsh chemicals.
- Electrical properties: Depending on its doping level, strontium aluminate can exhibit electrical conductivity, making it potentially valuable for applications like solid electrolytes in fuel cells and sensors .
Luminescent Materials:
Strontium aluminate doped with certain elements, like europium (Eu), exhibits interesting luminescent properties. This means it can absorb light of a specific wavelength and then emit light of a different, usually longer, wavelength. This characteristic makes it potentially valuable for various applications, such as:
- Phosphors: Doped strontium aluminate can be used as a phosphor material in lighting applications, such as fluorescent lamps and white light-emitting diodes (LEDs) .
- Biomedical imaging: Strontium aluminate nanoparticles doped with lanthanide elements have been explored for potential use in biomedical imaging and diagnostics due to their unique luminescence properties .
Catalysis:
Strontium aluminate can be used as a catalyst or catalyst support for various chemical reactions due to its high thermal stability and tailorable surface properties. For example, research has shown its potential in:
- Degradation of pollutants: Strontium aluminate-based catalysts have been investigated for their ability to degrade organic pollutants in water and air .
- Biofuel production: Strontium aluminate-supported catalysts have been explored for their potential use in the production of biofuels from renewable resources .
Dialuminum distrontium oxygen(2-), also referred to as Al2O5Sr2, is a complex inorganic compound. Information on its natural occurrence is scarce, but it is likely synthesized in laboratories for research purposes []. Research into these types of compounds explores their potential applications in advanced materials science, particularly as solid-state electrolytes for fuel cells and batteries [].
Molecular Structure Analysis
The exact structure of Al2O5Sr2 is not definitively established in scientific literature. However, based on its chemical formula, it can be inferred that it contains aluminum (Al), strontium (Sr), and oxygen (O) ions. The formula suggests a ratio of 2 aluminum cations to 5 oxygen anions and 2 strontium cations. The arrangement of these ions likely forms a complex crystal lattice structure, but further investigation using techniques like X-ray crystallography is needed for a precise determination [].
Chemical Reactions Analysis
As research on Al2O5Sr2 is focused on its potential as a solid-state electrolyte, the mechanism of action would involve its ability to conduct ionic current. The specific details of this mechanism would depend on the exact crystal structure and how it facilitates ion mobility. Further research is required to elucidate this aspect [].







